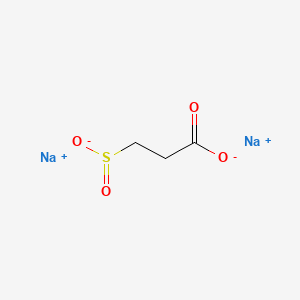

Sodium 3-sulfinatopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3H4Na2O4S |

|---|---|

Molecular Weight |

182.11 g/mol |

IUPAC Name |

disodium;3-sulfinatopropanoate |

InChI |

InChI=1S/C3H6O4S.2Na/c4-3(5)1-2-8(6)7;;/h1-2H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 |

InChI Key |

GSEYNFYGCJUQFH-UHFFFAOYSA-L |

Canonical SMILES |

C(CS(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Synonyms |

3-sulfinopropionic acid 3-sulfinopropionic acid, monobarium salt |

Origin of Product |

United States |

Chemical Reactions Analysis

Decomposition and Acid-Base Reactions

The compound undergoes decomposition in acidic environments, releasing sulfur dioxide (SO₂) and forming pyruvate :

Acid-Catalyzed Decomposition

Key Observations

-

The reaction is first-order with respect to proton concentration .

-

SO₂ release is detectable via gas chromatography or colorimetric assays .

Redox Reactions

The sulfinate group acts as a reducing agent, participating in redox processes:

Oxidation by Atmospheric Oxygen

Reduction of Metal Ions

In the presence of Fe³⁺ or Cu²⁺, the sulfinate group reduces metals while forming disulfide bonds:

Experimental Data

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Temperature (°C) | Source |

|---|---|---|---|

| Oxidation by O₂ | 1.2 × 10⁻³ | 25 | |

| Fe³⁺ Reduction | 4.8 × 10⁻² | 30 |

Nucleophilic Substitution

The sulfinate ion (-SO₂⁻) exhibits nucleophilic behavior, reacting with alkyl halides:

Reaction with Ethyl Bromide

Conditions

Biochemical Interactions

In metabolic pathways, sodium 3-sulfinatopropanoate serves as an intermediate in cysteine metabolism, contributing to hydrogen sulfide (H₂S) production :

Enzymatic Conversion

Biological Relevance

Stability and Storage

Q & A

Q. How should researchers design experiments to validate conflicting hypotheses about this compound’s role in redox catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.